9-cis Retinoyl β-D-glucuronide (9-c-RAG) is a major metabolite of 9-cis-retinoic acid (9-c-RA), an endogenous ligand for retinoid X receptors (RXRs) which can also bind to retinoic acid receptors (RARs). 9-c-RAG is formed through the glucuronidation of 9-c-RA, a process that plays a significant role in retinoid metabolism. The discovery of 9-c-RAG highlighted the importance of glucuronidation in retinoid metabolism and broadened the understanding of retinoid metabolites. 9-c-RAG has been identified as an effective ligand for cellular retinoic acid-binding proteins (CRABPs), proteins involved in the transport and metabolism of all-trans-retinoic acid (atRA) and its derivatives within cells.
9-cis Retinoyl β-D-Glucuronide is a significant metabolite derived from 9-cis Retinoic Acid, which plays a crucial role in the metabolism of retinoids. This compound is particularly noteworthy due to its involvement in various biological processes and its potential therapeutic applications. The glucuronidation process, which involves the conjugation of glucuronic acid to the retinoid, enhances the solubility and excretion of these compounds, highlighting the importance of this metabolic pathway in retinoid biology.
9-cis Retinoyl β-D-Glucuronide is primarily synthesized in vivo from 9-cis Retinoic Acid through the action of UDP-glucuronosyltransferases. These enzymes facilitate the glucuronidation process, which is essential for the metabolism and elimination of retinoids from the body. Research has shown that this compound is present in various tissues and plasma of mice and rats, indicating its widespread occurrence and biological significance .
This compound falls under the category of retinoid metabolites. Retinoids are a class of compounds that are chemically related to vitamin A and are known for their roles in vision, growth, reproduction, and cellular differentiation. 9-cis Retinoyl β-D-Glucuronide is specifically classified as a glucuronide conjugate of 9-cis Retinoic Acid.
The synthesis of 9-cis Retinoyl β-D-Glucuronide can be achieved through enzymatic pathways in vivo or chemical methods in vitro. The enzymatic synthesis involves the action of UDP-glucuronosyltransferases on 9-cis Retinoic Acid. In vitro chemical synthesis methods typically involve reactions between retinoic acid derivatives and glucuronic acid.
The enzymatic reaction catalyzed by UDP-glucuronosyltransferases has specific kinetic parameters, with an apparent Km value indicating the enzyme's affinity for its substrate. For instance, studies have shown a Km value of approximately 54.7 μM for all-trans Retinoic Acid . This suggests that the enzyme exhibits a higher affinity for all-trans Retinoic Acid compared to other isomers.
The molecular structure of 9-cis Retinoyl β-D-Glucuronide features a retinoid backbone with a glucuronic acid moiety attached via a glycosidic bond. The structure can be represented as follows:
The precise structural configuration includes several functional groups characteristic of retinoids, such as conjugated double bonds and hydroxyl groups, which contribute to its biological activity.
9-cis Retinoyl β-D-Glucuronide participates in various metabolic reactions within the body. The primary reaction involves its formation from 9-cis Retinoic Acid via glucuronidation. This reaction enhances the compound's solubility and facilitates its excretion through urine.
The glucuronidation process is mediated by specific enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group on the retinoid, forming a stable glucuronide conjugate. This reaction is critical for detoxifying lipophilic compounds and aiding their elimination from the body.
The mechanism of action for 9-cis Retinoyl β-D-Glucuronide primarily involves its role as a ligand for nuclear receptors such as retinoic acid receptors and retinoid X receptors. Upon binding to these receptors, it can modulate gene expression related to growth, differentiation, and apoptosis.
Research indicates that while 9-cis Retinoyl β-D-Glucuronide has lower binding affinity compared to other retinoids like all-trans Retinoic Acid, it still exerts significant biological effects through receptor activation . This suggests potential therapeutic roles in conditions where retinoid signaling is disrupted.
Relevant analyses show that 9-cis Retinoyl β-D-Glucuronide retains stability under physiological conditions but may undergo hydrolysis or oxidation when exposed to extreme conditions .
9-cis Retinoyl β-D-Glucuronide has several scientific applications:
Research continues to explore its full potential in clinical applications, particularly concerning skin health and cancer therapeutics .
The identification of 9-cis retinoyl β-D-glucuronide (9-cis-RAG) marked a significant advancement in retinoid metabolism research. In 1994, a pioneering comparative study first characterized this novel metabolite in pregnant mice and rats administered a single oral dose of 100 mg/kg body weight of 9-cis-retinaldehyde. Researchers discovered 9-cis-RAG as a major circulating metabolite in mouse plasma, noting its presence in all examined tissues and in rat plasma. This study established 9-cis-RAG as the principal metabolite of 9-cis-retinoic acid (9-cis-RA), distinguishing it through chromatographic and enzymatic analyses. The metabolite's concentrations in mouse plasma substantially exceeded those in rats, highlighting species-specific metabolic variations [1] [4].
By 1995, human metabolism studies confirmed 9-cis-RAG as a urinary excretion product following oral 9-cis-RA administration (20 mg/day). Researchers identified both 9-cis-retinoyl-β-glucuronide and its oxidized derivative, 9-cis-4-oxo-retinoyl-β-glucuronide, in human urine. This finding demonstrated the conserved metabolic pathway across mammalian species and underscored glucuronidation as a primary detoxification and elimination route for bioactive retinoids [5].
Table 1: Key Discovery Milestones of 9-cis Retinoyl β-D-Glucuronide
Year | Discovery | Species | Tissue/Matrix | Significance |
---|---|---|---|---|
1994 | First identification as major metabolite | Mouse, Rat | Plasma, Tissues | Confirmed glucuronidation pathway for 9-cis-RA |
1995 | Identification as urinary metabolite | Human | Urine | Demonstrated conserved metabolic pathway in mammals |
2004 | Biological activity characterization | In vitro models | Cell culture | Established low toxicity and therapeutic potential |
9-cis-Retinoyl β-D-glucuronide features a polar conjugate structure formed by the covalent linkage of β-D-glucuronic acid to the carboxyl group of 9-cis-retinoic acid via an ester bond. This conjugation dramatically alters its physicochemical behavior compared to its precursor retinoids. The molecule's systematic name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((9Z)-7-(3,3-dimethylcyclohex-1-en-1-yl)-3-methylnona-2,4,6,8-tetraenoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid, reflecting its isomeric specificity at the C9 position and glucuronide moiety [7].
Key physicochemical parameters include:
The glucuronide moiety imparts enhanced water solubility, facilitating renal excretion and reducing cellular toxicity compared to hydrophobic parent retinoids. The cis configuration at the C9 position creates a sterically distinct molecule that may influence receptor binding and biological activity. Analytical separation techniques, particularly reversed-phase HPLC, exploit these structural features to resolve 9-cis-RAG from other retinoid isomers and metabolites [4] [7].
Table 2: Physicochemical Properties of 9-cis Retinoyl β-D-Glucuronide
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₂₆H₃₆O₈ | Calculated | Defines elemental composition |
Molar Mass | 476.56 g/mol | Mass spectrometry | Determines chromatographic behavior |
Density | 1.24 ± 0.1 g/cm³ | Computational prediction | Indicates molecular packing |
Boiling Point | 670.4 ± 55.0°C | Computational prediction | Reflects thermal stability |
pKa | 2.66 ± 0.70 | Potentiometric prediction | Indicates carboxylic acid protonation behavior |
9-cis-Retinoyl β-D-glucuronide occupies a crucial position in retinoid homeostasis as both a detoxification intermediate and a potential signaling molecule. Its formation represents the primary metabolic fate of 9-cis-retinoic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly in hepatic tissues. This conjugation reaction serves dual biological purposes: it facilitates the aqueous-phase elimination of lipophilic retinoids through renal and biliary excretion, while simultaneously attenuating the transcriptional activity of 9-cis-RA at retinoid X receptors (RXRs) and retinoic acid receptors (RARs) [1] [5].
Notably, 9-cis-RAG retains biological activity despite its hydrophilic character. Research indicates it exhibits significantly reduced cytotoxicity compared to unconjugated retinoids while maintaining certain differentiating capabilities. In neuroblastoma cell models, retinoyl glucuronides demonstrate differentiation-inducing effects without triggering apoptosis or membrane toxicity—effects unattainable with parent retinoids at equivalent concentrations. This unique activity profile suggests potential interactions with nuclear receptors or alternative signaling pathways distinct from classical retinoid signaling [3].
The metabolic pathway of 9-cis-RAG intersects with oxidative transformations:
This reversibility positions 9-cis-RAG as a potential transport form or tissue reservoir for bioactive retinoids, contributing to the fine-tuning of retinoid signaling gradients in target tissues [1] [5].
Table 3: Biological Activities and Metabolic Relationships of Key Retinoids
Compound | Receptor Affinity | Biological Activity | Metabolic Relationship |
---|---|---|---|
9-cis Retinoic Acid | RXR, RAR | Gene regulation, Cell differentiation | Parent compound |
9-cis Retinoyl β-D-glucuronide | Reduced affinity | Differentiation with low toxicity, Enhanced excretion | Direct metabolite |
9-cis-4-oxo-Retinoyl β-glucuronide | Minimal | Excretion form | Secondary oxidized metabolite |
All-trans Retinoic Acid | RAR | Classical retinoid signaling | Isomeric metabolite |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7